molecular formula C9H14ClNO2 B14036259 Amino(4-ethoxyphenyl)methanol hydrochloride

Amino(4-ethoxyphenyl)methanol hydrochloride

Cat. No.: B14036259
M. Wt: 203.66 g/mol
InChI Key: JWZIZSWXZNHRHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Amino(4-ethoxyphenyl)methanol hydrochloride typically involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine under controlled conditions. One common method includes the use of ethanol and dimethylformamide as solvents, with triethylamine acting as a catalyst . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Amino(4-ethoxyphenyl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Amino(4-ethoxyphenyl)methanol hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Amino(4-ethoxyphenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by either inhibiting or activating these targets, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino(4-ethoxyphenyl)methanol hydrochloride stands out due to its unique ethoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H14ClNO2

Molecular Weight

203.66 g/mol

IUPAC Name

amino-(4-ethoxyphenyl)methanol;hydrochloride

InChI

InChI=1S/C9H13NO2.ClH/c1-2-12-8-5-3-7(4-6-8)9(10)11;/h3-6,9,11H,2,10H2,1H3;1H

InChI Key

JWZIZSWXZNHRHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(N)O.Cl

Origin of Product

United States

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